ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE
Description
ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE is an ethyl ester derivative featuring a pyridine ring substituted with a chlorine atom at the 5-position and a nitro group at the 3-position. The compound’s structure integrates an acetoxy group linked via an ether bond to the pyridine ring. Its reactivity is likely influenced by the electron-withdrawing nitro and chloro groups, which may enhance electrophilic substitution or nucleophilic displacement reactions.
Properties
IUPAC Name |
ethyl 2-(5-chloro-3-nitropyridin-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O5/c1-2-16-8(13)5-17-9-7(12(14)15)3-6(10)4-11-9/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGHEKDAFCNPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404437 | |
| Record name | Acetic acid, [(5-chloro-3-nitro-2-pyridinyl)oxy]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105544-27-2 | |
| Record name | Acetic acid, [(5-chloro-3-nitro-2-pyridinyl)oxy]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE typically involves the reaction of 5-chloro-3-nitropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Amino-substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE involves its interaction with specific molecular targets. The nitropyridine moiety is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to various biological effects, depending on the target enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Differences and Implications
Substituent Effects :
- The nitro group in this compound and ETHYL (5-METHOXY-2-NITROBENZOYL)PYRUVATE enhances electrophilicity, favoring reactions like nucleophilic aromatic substitution. However, the chloro substituent in the target compound may further stabilize intermediates in synthesis.
- Tetrazole-containing derivatives (e.g., ) exhibit distinct reactivity due to the nitrogen-rich heterocycle, often utilized in coordination chemistry or as bioisosteres in drug design.
Molecular Weight and Solubility :
- The target compound’s moderate molecular weight (~260.64) suggests better solubility in organic solvents compared to the high-molecular-weight tetrazole derivative (427.67) , which may require specialized solvents.
- The hydroxyl group in ETHYL 2-(3-HYDROXY-2-OXOPYRAZIN-1(2H)-YL)ACETATE likely improves aqueous solubility, making it more suitable for biological assays.
Potential Applications: Pharmaceutical intermediates: Pyridine and pyrazine derivatives (e.g., ) are common in kinase inhibitor or antiviral drug synthesis. Agrochemicals: Chlorinated compounds like are often employed in herbicides or pesticides due to their stability and bioactivity.
Research Findings and Limitations
- Synthetic Challenges : Nitro and chloro groups in the target compound may necessitate controlled reaction conditions to avoid undesired side reactions (e.g., reduction of nitro groups).
- Gaps in Data : Exact physicochemical properties (e.g., melting point, solubility) and biological activity data for this compound are unavailable in the provided evidence, highlighting the need for further experimental characterization.
Biological Activity
Ethyl 2-[(5-chloro-3-nitropyridin-2-yl)oxy]acetate is a compound of interest due to its diverse biological activities, primarily attributed to the presence of the nitro group and the pyridine moiety. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antitumoral properties, supported by case studies and research findings.
- Chemical Formula : C₉H₉ClN₂O₅
- Molecular Weight : 260.63 g/mol
- CAS Number : 105544-27-2
- Structural Characteristics : The compound features a nitro group attached to a pyridine ring, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Nitro-containing compounds are recognized for their antimicrobial properties. This compound may exhibit similar effects due to its structural components. Nitro compounds generally exert their antimicrobial action through reduction processes that generate toxic intermediates capable of damaging DNA and inducing cell death.
- Reduction of Nitro Group : Upon entering microbial cells, the nitro group is reduced to form reactive intermediates.
- DNA Interaction : These intermediates bind covalently to DNA, leading to nuclear damage.
- Example Studies : Research has shown that derivatives of nitro compounds exhibit significant activity against various pathogens, including bacteria and fungi, suggesting potential applications in treating infections.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound can be linked to the modulation of inflammatory pathways.
Research Findings
- Nitro Fatty Acids : Similar nitro compounds have been shown to interact with proteins involved in inflammation, potentially altering their function.
- Cytoprotective Effects : Studies indicate that nitro derivatives can inhibit key inflammatory mediators such as iNOS and COX-2, thereby reducing inflammation.
Antitumoral Activity
The antitumoral potential of this compound is particularly noteworthy in the context of cancer treatment.
Mechanism
- Hypoxia Activation : Nitro aromatic compounds can be activated in hypoxic tumor environments, leading to selective toxicity towards cancer cells.
- Case Studies : Investigations into similar nitro-containing heterocycles have revealed promising results in inhibiting tumor growth and proliferation.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Example Studies |
|---|---|---|
| Antimicrobial | Nitro reduction leads to DNA damage | Various studies on nitro derivatives |
| Anti-inflammatory | Inhibition of iNOS and COX-2 | Research on nitro fatty acids |
| Antitumoral | Activation in hypoxic conditions | Studies on nitro aromatic prodrugs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
